Methyl-propoxysilane

Description

Significance within Contemporary Organosilicon Chemistry and Materials Science

In the realm of organosilicon chemistry, methyl-propoxysilanes are valued as versatile precursors and building blocks. They are integral to the synthesis of advanced silicone polymers (polysiloxanes) and functional coatings. cymitquimica.commade-in-china.com Their application in materials science is extensive, where they function primarily as surface modifiers and coupling agents. cymitquimica.com

The propoxy groups impart significant hydrophobicity (water repellency) to surfaces, a desirable characteristic in applications ranging from protective coatings to adhesives and sealants. cymitquimica.com Furthermore, their ability to enhance the adhesion between dissimilar materials, such as organic resins and inorganic substrates like glass or metals, improves the durability and performance of composite materials. cymitquimica.comresearchgate.net In specialized applications, these silanes are used to create water-repellent films and are investigated for their role in low-dielectric constant materials for electronics. made-in-china.comgoogle.com

Conceptual Framework of Alkoxysilane Reactivity and Silane (B1218182) Coupling Agents

The functionality of methyl-propoxysilanes is fundamentally governed by the reactivity of the silicon-alkoxy bond. The process occurs in two primary stages: hydrolysis followed by condensation. gelest.comresearchgate.net

Hydrolysis: In the presence of water, the propoxy groups (-OCH₂CH₂CH₃) attached to the silicon atom are cleaved, forming reactive silanol (B1196071) groups (Si-OH) and releasing propanol (B110389) as a byproduct. cymitquimica.comgelest.com This reaction can be catalyzed by acids or bases. gelest.comwikipedia.org The rate of hydrolysis is influenced by several factors, including pH and the steric bulk of the alkoxy group. Generally, larger alkoxy groups like propoxy hydrolyze more slowly than smaller groups such as methoxy (B1213986) or ethoxy. gelest.com

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanols to form stable siloxane bonds (Si-O-Si). researchgate.netcsic.es This process can lead to the formation of a cross-linked, three-dimensional polysiloxane network. Alternatively, the silanol groups can react with hydroxyl (-OH) groups present on the surface of inorganic substrates, forming strong, covalent oxane bonds (e.g., Si-O-Metal). csic.es

Table 1: Physical and Chemical Properties of Representative Methyl-propoxysilanes

| Property | Methyltripropoxysilane (B1582021) | Trimethyl(propoxy)silane (B161712) |

| CAS Number | 5581-66-8 sigmaaldrich.com | 1825-63-4 lookchem.com |

| Molecular Formula | C₁₀H₂₄O₃Si sigmaaldrich.com | C₆H₁₆OSi lookchem.com |

| Molecular Weight | 220.38 g/mol sigmaaldrich.com | 132.28 g/mol lookchem.com |

| Boiling Point | 83 °C / 13 mmHg chembk.com | 100-101 °C / 735 mmHg lookchem.com |

| Density | 0.878 g/mL at 25 °C chembk.com | 0.762 g/mL at 25 °C lookchem.com |

| Refractive Index | n20/D 1.401 chembk.com | n20/D 1.384 lookchem.com |

Historical Context of Methyl-propoxysilane Investigations

The study of organosilicon compounds has a rich history, with foundational work dating back to the early 20th century. pentasil.eu The commercial use of organofunctional silanes as coupling agents began in the 1950s, marking a significant milestone in materials science. afinitica.com Investigations into specific alkoxysilanes, including methyl-propoxysilanes, emerged as chemists sought to understand and tailor the properties of these versatile molecules.

One of the earlier documented studies on this specific class of compounds was published in 1956, detailing the partial hydrolysis of methyltri-n-propoxysilane. researchgate.netacs.org This research explored the difficult nature of its hydrolysis in certain solvents, which primarily yielded resinous products rather than simple, well-defined structures. researchgate.net Such early investigations were crucial in elucidating the complex reaction pathways of hydrolysis and condensation, which are now understood to be central to their function. gelest.com Subsequent research has built upon this foundation, exploring their use in a wide array of applications, from precursors for branched siloxanes to components in cosmetic and protective formulations. google.comgoogle.com

Properties

Molecular Formula |

C4H10OSi |

|---|---|

Molecular Weight |

102.21 g/mol |

InChI |

InChI=1S/C4H10OSi/c1-3-4-5-6-2/h3-4H2,1-2H3 |

InChI Key |

KAFPJTWNTMYOCT-UHFFFAOYSA-N |

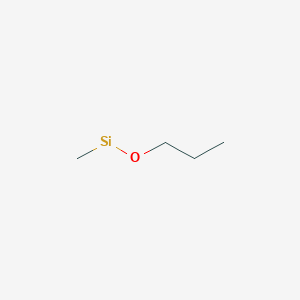

Canonical SMILES |

CCCO[Si]C |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Methyl Propoxysilane

Hydrolysis Kinetics and Mechanisms of Methyl-propoxysilane

Influence of Catalysis (Acidic, Basic, Neutral) on Hydrolysis Rates

The rate of hydrolysis of alkoxysilanes, including this compound, is profoundly influenced by the pH of the reaction medium. Both acidic and basic conditions catalyze the reaction, while the rate is significantly slower at a neutral pH of around 7.

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the propoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. Conversely, under basic conditions, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.

The structure of the alkoxy group also plays a significant role. The propoxy group is sterically bulkier than smaller counterparts like methoxy (B1213986) or ethoxy groups. This increased steric hindrance raises the activation energy for the nucleophilic attack on the central silicon atom, resulting in a comparatively slower rate of hydrolysis for this compound than for methyltrimethoxysilane (B3422404) or methyltriethoxysilane.

While specific kinetic data for this compound is sparse, data for the analogous methyltrimethoxysilane clearly illustrates the catalytic effect of pH, a principle that applies across alkoxysilanes.

| pH Condition | Catalyst Type | Relative Rate | Illustrative Half-life for Trimethoxy(methyl)silane at 25°C |

|---|---|---|---|

| Acidic (pH 4) | Specific Acid (H₃O⁺) | Fast | <0.033 hours |

| Neutral (pH 7) | Uncatalyzed/Water | Slowest | 2.2 hours |

| Basic (pH 9) | Specific Base (OH⁻) | Fast | 0.11 hours |

Role of Solvent Systems and Water-to-Silane Ratio in Hydrolysis Pathways

The reaction pathway and the nature of the resulting products are highly dependent on the solvent system and the molar ratio of water to silane (B1218182). A key factor is the miscibility of the silane, water, and the evolving propanol (B110389) byproduct. The amount of water available directly influences the extent of hydrolysis; insufficient water leads to partial hydrolysis where unreacted propoxy groups remain.

Research has shown that the choice of solvent can dramatically alter the outcome of the hydrolysis of this compound. For instance, acid-catalyzed hydrolysis conducted in benzene (B151609) proceeds with difficulty and tends to yield high-molecular-weight, poorly defined resinous products. In contrast, when the reaction is performed in a solvent like isobutyl methyl ketone, lower yields of distillable, more defined oligomeric products are obtained. This highlights the solvent's role in mediating reactant solubility and influencing the subsequent condensation pathways.

A controlled, low water-to-silane molar ratio is often employed to intentionally induce partial hydrolysis. Studies on similar organosilanes indicate that a molar ratio of organosilane to water between 1:0.75 and 1:0.4 can be used to generate stable, ungelled partial hydrolysates that retain a significant number of their original alkoxy groups.

| Solvent System | Catalyst | Observed Outcome |

|---|

Condensation Mechanisms of this compound Hydrolysates

Factors Influencing Condensation Degree and Resulting Network Morphology

The degree of condensation and the final morphology of the polysiloxane network derived from this compound are not arbitrary but are controlled by a set of interdependent reaction parameters. Manipulating these factors allows for the targeted synthesis of materials ranging from simple oligomers to highly complex, cross-linked gels.

Key factors include:

Catalyst and pH : The choice of catalyst (acid or base) is one of the most critical factors. Acid-catalyzed reactions generally favor the formation of linear or branched polymers, as the condensation rate is minimized relative to hydrolysis, leading to smaller molecules like dimers and low-molecular-weight oligomers. instras.comsci-hub.st Conversely, base catalysis tends to promote rapid condensation, leading to the formation of insoluble gels and highly ordered, three-dimensional structures such as cage and pseudo-ladder silsesquioxanes. instras.com

Steric Effects : The propoxy group is sterically bulkier than smaller alkoxy groups like methoxy or ethoxy. sci-hub.st This steric hindrance increases the activation energy for nucleophilic attack on the silicon atom, thereby decreasing the rate of hydrolysis. sci-hub.st This effect is a dominant factor in the reaction kinetics. sci-hub.st

Water Concentration : As a reactant in the initial hydrolysis step, the concentration of water directly influences the rate at which reactive silanol (B1196071) groups are formed. google.com

Temperature : Reaction temperature affects the rates of both the hydrolysis and condensation steps, with higher temperatures generally accelerating both processes. google.com

Solvent : The solvent system can impact the solubility of the silane and its hydrolyzed intermediates, influencing reaction homogeneity and the rates of reaction. sci-hub.st

Self-Condensation Behavior and Control in this compound Systems

Uncontrolled self-condensation of this compound and its silanol intermediates can lead to premature gelation, resulting in insoluble and often unusable materials. instras.com Effective control over this process is essential for synthesizing well-defined polysiloxanes.

The primary strategies for controlling self-condensation include:

Concentration Management : The rate of condensation to form a siloxane network is a second-order reaction with respect to the silanol concentration. google.com Therefore, the reaction can be significantly slowed by reducing the initial concentration of the this compound precursor, providing a powerful method for controlling the gelation process. google.com

Controlled Hydrolysis : Utilizing controlled hydrolysis conditions, such as acid catalysis, can prevent the rapid, widespread formation of silanol groups that leads to uncontrolled condensation. instras.com

Stability of Intermediates : The stability of intermediate species against self-condensation can be influenced by factors such as the degree of esterification; intermediates with a lower degree of hydrolysis are more stable. instras.com

Polymerization Behavior of this compound

The polymerization of this compound via hydrolysis and subsequent polycondensation is a versatile method for creating a wide array of silicon-based polymers, from simple linear chains to intricate silsesquioxane architectures.

Polycondensation Reactions for Linear and Branched Polysiloxanes

Linear and branched polysiloxanes are foundational structures in silicone chemistry. The synthesis of these architectures from this compound is typically achieved through carefully controlled hydrolytic polycondensation.

Acid-Catalyzed Polycondensation : Acid-catalyzed reactions are the preferred route for producing linear and branched polysiloxanes from trifunctional silanes. instras.com The conditions allow for the controlled formation of siloxane bonds without rapid progression to a fully cross-linked network.

Formation of Branched Structures : Branched polymers can be synthesized through the hydrolytic polycondensation of this compound, often in combination with other silane precursors like difunctional silanes to manage the degree of branching. mdpi.com These branched resins are important as crosslinking agents and precursors for other materials. mdpi.com

Formation of Silsesquioxane Architectures (Linear, Cyclic, Ladder, Cage, Cubic) from this compound Derivatives

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃⸝₂]ₙ, which can form highly ordered, three-dimensional structures. wikipedia.org this compound is a suitable precursor for these materials, with the specific architecture being dictated by the reaction conditions. instras.comopen.ac.uk

Reaction Control : The structure and yield of the final silsesquioxane product depend heavily on the reaction conditions and the reactivity of the monomer. open.ac.uk

Linear and Cyclic Structures : Linear and cyclic oligosiloxanes often form as initial intermediates during the polycondensation of trifunctional silanes. instras.comopen.ac.uk

Ladder Architectures : These more complex structures can be synthesized using specific methodologies, such as phase boundary reactions employing a phase-transfer catalyst, which promote a thermodynamically stable ladder structure. researchgate.netjaist.ac.jp

Cage and Cubic Architectures : The formation of highly symmetric cage and cubic silsesquioxanes is often favored by base catalysis or the use of templates that guide the condensation into these specific, stable arrangements. instras.comwikipedia.org

Table 2: Conditions for Different Silsesquioxane Architectures from Trifunctional Silanes

| Architecture | Typical Synthesis Conditions | Reference |

|---|---|---|

| Linear / Branched | Acid-catalyzed hydrolysis and polycondensation. | instras.com |

| Cyclic | Often form as intermediates under various conditions. | instras.comopen.ac.uk |

| Ladder | Phase boundary reaction with a phase-transfer catalyst. | researchgate.netjaist.ac.jp |

| Cage / Cubic | Base-catalyzed condensation; template-driven synthesis. | instras.comwikipedia.org |

Reaction Kinetics and Mechanisms in Organosilsesquioxane Synthesis

The synthesis of organosilsesquioxanes from alkoxysilane precursors like this compound proceeds through a series of hydrolysis and condensation reactions, each with its own kinetic profile.

Reaction Mechanism : In alkaline media, the polymerization mechanism is generally accepted to be a nucleophilic substitution at the silicon atom (Sₙ2-Si), involving penta- or hexavalent transition states or intermediates. nih.gov

Condensation Kinetics : The condensation step, which involves the formation of Si-O-Si bonds from Si-OH groups, follows second-order kinetics with respect to the silanol concentration. google.com This means the rate is highly sensitive to the amount of hydrolyzed silane present. google.com

Table 3: Illustrative Kinetic Data for Hydrolysis of Methyltriethoxysilane (MTES) *

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Hydrolysis Rate Constant (k) | 2.453 × 10⁴ sec⁻¹ | In methanol, 30 °C, alkaline medium | nih.gov |

| Activation Energy (Ea) | 50.09 kJ mol⁻¹ | In methanol, alkaline medium | nih.gov |

*Data for MTES is provided as a close proxy to illustrate the kinetic parameters for a methyl-trifunctional alkoxysilane.

Rearrangement and Transformation Reactions Involving this compound

Beyond hydrolysis and condensation, organosilicon compounds can undergo various rearrangement reactions, which represent important transformation pathways.

Brook Rearrangement : A fundamental reaction in organosilicon chemistry is the Brook rearrangement, which involves the intramolecular migration of a silicon group from a carbon atom to an oxygen atom. msu.edu This process is driven by the significant thermodynamic favorability of forming a strong silicon-oxygen (Si-O) bond at the expense of a weaker silicon-carbon (Si-C) bond. msu.edu Derivatives of this compound that can form an α-silyl carbanion could potentially undergo this type of transformation.

Rearrangement-Displacement Reactions : Specific rearrangement-displacement reactions involving alkoxides have been documented. For instance, the reaction of sodium 2-propoxide with certain (halomethyl)silanes results in a rearrangement where a phenyl group migrates to the adjacent carbon, leading to the formation of a 2-propoxysilane product. acs.orgnih.gov This demonstrates a pathway where a propoxysilane moiety is directly involved in a complex molecular rearrangement. acs.orgnih.gov

Migratory Aptitudes and Stereochemistry in Silicon-Centered Rearrangement-Displacement Reactions

Silicon-centered rearrangement-displacement reactions are a fundamental class of transformations in organosilicon chemistry. In these reactions, a nucleophile attacks the silicon center, inducing the migration of one of the silicon's substituents to an adjacent atom, which in turn displaces a leaving group. A key example involves the reaction of (halomethyl)silanes with alkoxides.

Detailed studies on compounds like (bromomethyl)methyl-1-naphthylphenylsilane have provided significant insight into the stereochemical outcomes of these reactions. When this chiral silane reacts with sodium 2-propoxide, it undergoes a rearrangement-displacement where the phenyl group migrates. This specific reaction yields (+)-benzylmethyl-1-naphthyl-2-propoxysilane and, crucially, proceeds with greater than 95% inversion of the stereochemical configuration at the silicon atom. acs.org This demonstrates that the formation of a propoxysilane via this pathway is highly stereospecific.

The migratory aptitude , or the relative ability of a group to migrate during a rearrangement, is governed by electronic factors. Research on the rearrangement-displacements of (bromomethyl)diphenyl(para-substituted-phenyl)silanes has established a clear trend. Electron-withdrawing substituents on the migrating phenyl group enhance its migratory aptitude. acs.org This is because the migration occurs toward a developing negative charge on the carbon of the chloromethyl group, and the transition state is stabilized by groups that can better support a partial positive charge on the silicon atom. The observed order of migratory aptitude gives a satisfactory linear correlation with Hammett σ values. acs.org

| Migrating Group (p-X-Ph) | Substituent (X) | Relative Migratory Aptitude | Electronic Effect |

| p-CF₃-Ph | -CF₃ | 2.53 | Strong Electron-Withdrawing |

| p-Cl-Ph | -Cl | 1.64 | Electron-Withdrawing |

| Ph | -H | 1.00 | Neutral (Reference) |

| p-CH₃O-Ph | -OCH₃ | 0.84 | Electron-Donating |

| p-CH₃-Ph | -CH₃ | 0.79 | Electron-Donating |

| p-(CH₃)₂N-Ph | -N(CH₃)₂ | 0.68 | Strong Electron-Donating |

Data derived from the reaction of (bromomethyl)diphenyl(para-substituted-phenyl)silanes with sodium methoxide. acs.org

Selective Functional Group Transformations on this compound Scaffolds

Selective transformations on a this compound scaffold involve reactions that modify one part of the molecule while leaving the methyl and propoxy groups intact, or selectively replace the propoxy group itself.

A significant reaction in this context is the Piers-Rubinsztajn reaction , which involves the condensation of an alkoxysilane with a hydrosilane, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to form a new siloxane (Si-O-Si) bond. mdpi.commdpi.com This reaction is highly valued for its ability to create complex and well-defined silicone structures under mild conditions. mdpi.comnih.gov

The reaction exhibits a high degree of selectivity based on the steric hindrance of the alkoxysilane. mcmaster.ca The reactivity of the alkoxy group is a critical factor, with smaller groups reacting much more readily. This steric control makes the reaction highly selective. For instance, methoxysilanes show high reactivity, while propoxysilanes are noted to be almost unreactive under similar conditions, requiring elevated temperatures to proceed. mcmaster.caepdf.pub This demonstrates a selective transformation pathway where, in a molecule with multiple different alkoxy groups, the less hindered one would react preferentially.

| Alkoxysilane Reactant | Alkoxy Group | Relative Reactivity (Room Temp.) | Steric Hindrance |

| R₃Si-OMe | Methoxy | High | Low |

| R₃Si-OEt | Ethoxy | Moderate | Medium |

| R₃Si-OPr | Propoxy | Very Low / Unreactive | High |

Relative reactivity data derived from studies on the Piers-Rubinsztajn reaction. mcmaster.caepdf.pub

Beyond the Piers-Rubinsztajn reaction, the propoxy group itself can be the site of selective transformation. The Si-O bond in alkoxysilanes can be cleaved under specific conditions. For example, studies on bulky aryl(tert-butoxy)silanes have shown that the tert-butoxy (B1229062) group can be readily replaced by other functionalities. rsc.org For instance, it can be cleaved in the presence of chlorotrimethylsilane (B32843) to form a disiloxane (B77578) or undergo controlled hydrolysis to yield a silanol. rsc.org These examples establish the principle that the propoxy group on a this compound scaffold can be selectively targeted for transformation into other valuable functional groups.

Structural Elucidation and Advanced Spectroscopic Analysis of Methyl Propoxysilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl-propoxysilane and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the functional groups.

¹H NMR: Proton NMR is used to identify the different types of hydrogen atoms in the molecule. For this compound, characteristic signals corresponding to the methyl group attached to silicon (Si-CH₃) and the propyl group of the propoxy moiety (-OCH₂CH₂CH₃) are observed. The chemical shifts and splitting patterns of these signals confirm the structure of the molecule. For instance, the Si-CH₃ protons typically appear at a distinct chemical shift, while the propoxy group protons exhibit characteristic multiplets. chemicalbook.comrsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the methyl and propoxy groups. mdpi.comnih.gov The chemical shifts are indicative of the carbon's bonding environment (e.g., C-Si, C-O, C-C). mdpi.comrsc.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying silicon-containing compounds. It provides direct information about the silicon atom's chemical environment and its bonding to the methyl and propoxy groups. tudublin.ieacs.org In the context of hydrolysis and condensation reactions of this compound, ²⁹Si NMR can be used to track the formation of silanol (B1196071) (Si-OH) intermediates and siloxane (Si-O-Si) linkages in oligomers and polymers. tudublin.iegelest.com Different silicon environments, such as those in monomeric, dimeric, and more complex oligomeric structures, can be distinguished. tudublin.ie

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-CH₃ | ~0.1-0.2 |

| -OCH₂CH₂CH₃ | ~3.5-3.8 | |

| -OCH₂CH₂CH₃ | ~1.5-1.7 | |

| -OCH₂CH₂CH₃ | ~0.9-1.0 | |

| ¹³C | Si-CH₃ | ~(-5)-0 |

| -OCH₂CH₂CH₃ | ~60-65 | |

| -OCH₂CH₂CH₃ | ~25-30 | |

| -OCH₂CH₂CH₃ | ~10-15 | |

| ²⁹Si | Monomer | Varies based on substitution |

| Dimer/Oligomer | Shifts upon condensation |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring chemical reactions involving this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is based on the absorption of infrared radiation by molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. In this compound, characteristic absorption bands for Si-O-C, C-H, and Si-C bonds can be readily identified. FTIR is particularly useful for monitoring the hydrolysis of the propoxy group, which is observed by the appearance of a broad band associated with the O-H stretching of silanol (Si-OH) groups and the disappearance of the Si-O-C bands. scielo.brccsenet.org The subsequent condensation to form polysiloxanes can be followed by the emergence of a strong Si-O-Si stretching band. scielo.br

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is also sensitive to molecular vibrations and provides information about functional groups. For silanes, Raman spectroscopy is effective in monitoring the hydrolysis and condensation reactions. researchgate.netnih.gov For example, the symmetric stretching vibration of the Si-(OCH₃)₂ group, which appears around 620 cm⁻¹, can be monitored to follow the hydrolysis process. scirp.org The formation of Si-O-Si bonds during polycondensation can also be observed through the appearance of new peaks in the Raman spectrum. researchgate.netscirp.org

Table 2: Key Vibrational Frequencies for this compound and its Reaction Products

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Si-O-C | Stretching | ~1080-1100 | FTIR |

| C-H (in CH₃) | Stretching | ~2850-2960 | FTIR, Raman |

| Si-C | Stretching | ~700-850 | FTIR, Raman |

| Si-OH (Silanol) | O-H Stretching | ~3200-3700 (broad) | FTIR |

| Si-O-Si (Siloxane) | Asymmetric Stretching | ~1000-1100 | FTIR |

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography, Size Exclusion Chromatography/Gel Permeation Chromatography) for Purity, Oligomer Distribution, and Molecular Weight Analysis

Chromatographic techniques are essential for separating and analyzing the components of a mixture, making them vital for assessing the purity of this compound and characterizing its oligomeric and polymeric derivatives.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is well-suited for determining the purity of this compound and other volatile silanes. researchgate.netgoogle.comdss.go.th By passing the sample through a column, the different components are separated based on their boiling points and interactions with the stationary phase. google.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of impurities. nih.govscispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation of non-volatile or thermally unstable compounds. nih.gov In the context of silane (B1218182) derivatives, HPLC can be employed to analyze reaction mixtures and separate different oligomeric species. google.comresearchgate.net Different HPLC modes, such as reversed-phase chromatography, can be utilized depending on the polarity of the analytes. google.com

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC, also known as GPC, is a technique used to separate molecules based on their size in solution. It is the primary method for determining the molecular weight distribution and oligomer distribution of polysiloxanes derived from the condensation of this compound. nih.govpolymersource.caresearchgate.net The sample is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. researchgate.net By calibrating with standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer can be determined. polymersource.cascirp.orgtheanalyticalscientist.com

Table 3: Chromatographic Techniques and Their Applications for this compound Analysis

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment of volatile silanes | Retention time, peak area (purity), identification of volatile impurities (with MS) |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile reaction mixtures | Separation of oligomers, quantification of components |

| Size Exclusion Chromatography (SEC/GPC) | Molecular weight analysis of polymers | Molecular weight distribution (Mn, Mw, PDI), oligomer distribution |

Mass Spectrometry (e.g., Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) for Oligomeric Structure and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like oligomers and polymers. nih.govresearchgate.netnist.gov In this technique, the analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the ionization of the analyte molecules with minimal fragmentation. nist.govacs.org The ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio. MALDI-TOF MS can provide detailed information about the oligomeric structure of polysiloxanes, including the repeating units and end-groups. researchgate.netmdpi.com Analysis of the fragmentation pathways can also offer insights into the polymer's structure and bonding. mdpi.com

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Studying Reaction Pathways and Transformations

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are valuable for understanding the reaction pathways, thermal stability, and transformations of this compound and its derivatives.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc), as well as to determine the heat of reaction for processes like polymerization. nih.govosti.govscialert.net For polysiloxanes derived from this compound, DSC can be used to characterize their thermal behavior and the effect of their structure on their physical properties. ccsenet.orgnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of materials. ccsenet.orgscialert.netjaist.ac.jp When coupled with a technique like FTIR (TGA-FTIR), the evolved gases during decomposition can be analyzed to understand the degradation mechanism. scirp.org For polysiloxanes, TGA provides information on their stability at high temperatures and their ceramic yield upon pyrolysis. jaist.ac.jp

Table 4: Thermal Analysis Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Study of thermal transitions and reactions | Glass transition temperature (Tg), melting point (Tm), heat of reaction |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition | Decomposition temperature, mass loss profile, ceramic yield |

Methyl Propoxysilane As a Precursor in Advanced Materials Synthesis

Sol-Gel Processing Utilizing Methyl-propoxysilane

The sol-gel process is a wet-chemical technique used for the fabrication of materials, starting from a chemical solution or "sol" that acts as a precursor for an integrated network or "gel" of discrete particles or network polymers. This compound is a key precursor in this process for creating silica-based and hybrid materials.

Synthesis of Silica-Based and Hybrid Organic-Inorganic Materials via this compound Sol-Gel Routes

This compound is utilized in sol-gel routes to produce silica-based materials and hybrid organic-inorganic materials. The hydrolysis and condensation of this compound, often in the presence of a catalyst and water, lead to the formation of a three-dimensional siloxane (Si-O-Si) network. The methyl group attached to the silicon atom is retained in the final material, imparting organic character to the inorganic silica (B1680970) network.

The synthesis process generally involves the following steps:

Hydrolysis: The propoxy groups (-O-C3H7) of this compound react with water, replacing the propoxy groups with hydroxyl groups (-OH) to form silanols.

Condensation: The newly formed silanols are highly reactive and undergo condensation reactions with other silanols or remaining propoxy groups, releasing water or propanol (B110389) and forming Si-O-Si bridges. This process leads to the growth of a gel network. google.com

This method allows for the creation of hybrid materials that combine the properties of both organic polymers and inorganic glasses, such as mechanical strength, thermal stability, and tailored surface chemistry. psu.eduresearchgate.net For instance, the incorporation of methyl groups can modify the surface energy and hydrophobicity of the resulting silica material. nih.gov

Control of Porosity and Microstructure in Sol-Gel Derived Systems

The porosity and microstructure of materials derived from sol-gel processes are critical determinants of their final properties and applications. These characteristics can be meticulously controlled by manipulating various parameters during the synthesis.

Key Control Parameters:

| Parameter | Effect on Porosity and Microstructure |

| Water-to-Silane Ratio | Affects the rates of hydrolysis and condensation, influencing particle size and gel structure. Higher water content can lead to more extensive hydrolysis and potentially larger pores. osti.gov |

| Catalyst (Acid or Base) | The type and concentration of the catalyst dictate the reaction pathway. Acid catalysis generally promotes the formation of linear or weakly branched polymers, leading to smaller pores. instras.com Base catalysis, on the other hand, tends to produce more highly branched clusters, resulting in larger, more interconnected pores. instras.com |

| Solvent | The choice of solvent influences the solubility of the precursors and the aggregation of the growing particles, thereby affecting the final pore structure. google.com |

| Temperature | Higher temperatures accelerate the reaction rates, which can lead to denser structures with smaller pores. nih.gov |

| Aging and Drying | Post-gelation treatments like aging in the mother liquor and controlled drying are crucial for strengthening the gel network and preventing collapse of the porous structure. The rate of solvent removal during drying significantly impacts the final porosity. nih.govunm.edu |

By carefully adjusting these parameters, it is possible to tailor the pore size, pore volume, and surface area of the sol-gel derived materials to meet the specific requirements of applications such as catalysis, separation membranes, and sensors. unm.edumdpi.com The presence of the methyl group in this compound can also influence the phase separation behavior during the sol-gel process, which in turn affects the macroporosity of the final material. nih.gov

Impact of Precursor Purity and Reaction Conditions on Gelation and Network Formation

The purity of the this compound precursor and the specific reaction conditions are paramount in determining the kinetics of gelation and the final structure of the siloxane network.

Influence of Precursor Purity: Impurities in the precursor can act as catalysts or inhibitors, altering the hydrolysis and condensation rates in an uncontrolled manner. For instance, trace amounts of acid or base can significantly accelerate gelation. The presence of other alkoxysilanes can lead to the formation of a copolymer network with altered properties.

Influence of Reaction Conditions:

pH: The pH of the reaction medium is a critical factor. Acidic conditions (low pH) generally lead to a faster hydrolysis rate compared to the condensation rate, resulting in weakly branched polymer chains and longer gel times. instras.com Conversely, basic conditions (high pH) accelerate the condensation rate, leading to the formation of more compact, particulate sols that can gel more rapidly. instras.com

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation, leading to shorter gelation times. nih.gov However, excessive temperatures can cause uncontrolled and rapid reactions, potentially leading to heterogeneous structures. osti.gov

Concentration: The concentration of the silane (B1218182) precursor, water, and catalyst all play a role. Higher concentrations generally lead to faster gelation due to the increased probability of molecular collisions. google.com

The interplay of these factors dictates the final properties of the gel, including its homogeneity, mechanical strength, and pore structure. scirp.orggoogle.com In some cases, partial hydrolysis of methyltrialkoxysilanes can lead to the formation of crystalline silsesquioxane cages instead of an amorphous gel network. researchgate.netopen.ac.ukacs.org

Fabrication of Tailored Siloxane Polymers and Oligomers

This compound is a valuable monomer for the synthesis of polysiloxanes and silsesquioxanes with precisely controlled structures. These materials find applications in areas ranging from high-performance elastomers and resins to advanced coatings and nanocomposites.

Polysiloxane Synthesis with Controlled Molecular Architectures from this compound

Polysiloxanes are polymers with a silicon-oxygen backbone (...-Si-O-Si-...) and organic side groups attached to the silicon atoms. The use of this compound allows for the creation of polysiloxanes with a specific degree of cross-linking. The trifunctional nature of this precursor (one non-hydrolyzable methyl group and three hydrolyzable propoxy groups) enables the formation of branched or cross-linked polymer networks. ukessays.com

By carefully controlling the reaction conditions, such as the stoichiometry of water and the type of catalyst, it is possible to direct the polymerization to achieve desired molecular architectures, including linear, branched, or resinous structures. instras.com For example, co-hydrolysis with difunctional silanes (like dimethyldipropoxysilane) can be used to control the degree of cross-linking and tailor the mechanical properties of the resulting polysiloxane. d-nb.inforesearchgate.net The synthesis often involves the controlled hydrolysis and condensation of the precursor, similar to the sol-gel process but often under conditions that favor the formation of soluble polymers or oligomers rather than a bulk gel. google.comgelest.com

Silsesquioxane Synthesis and Functionalization using this compound Derivatives

Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where R is an organic substituent. They exist as cage-like structures, ladder-like polymers, or random networks. This compound is a direct precursor for methylsilsesquioxanes. researchgate.netjaist.ac.jp

The hydrolysis and condensation of this compound under specific conditions can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS), which are well-defined, nanometer-sized cage structures. mdpi.comresearchgate.net These POSS molecules can be used as building blocks for creating organic-inorganic hybrid nanocomposites with enhanced thermal and mechanical properties. nih.gov

Furthermore, derivatives of this compound, where the methyl group is replaced by other functional organic groups, can be used to synthesize functionalized silsesquioxanes. This allows for the introduction of a wide range of chemical functionalities into the silsesquioxane structure, enabling their use in diverse applications such as catalysts, polymer modifiers, and self-healing materials. mdpi.comnih.govmdpi.com The synthesis of these complex structures often requires precise control over reaction conditions to favor the formation of the desired cage or ladder architecture over random gel networks. researchgate.netjaist.ac.jp

Role in Advanced Ceramic Precursor Chemistry

This compound serves as a crucial molecular building block in the synthesis of advanced ceramics through the polymer-derived ceramic (PDC) route. As a trifunctional organoalkoxysilane, it possesses a methyl group and three hydrolyzable propoxy groups attached to a central silicon atom. This structure allows for the formation of cross-linked, three-dimensional preceramic polymer networks. The organic methyl group is retained in the polymer and subsequently incorporated into the final ceramic structure as carbon, while the propoxy groups provide the reaction sites for building the inorganic siloxane backbone. This dual nature enables the creation of complex ceramic compositions like silicon oxycarbides and silicon nitride-carbon ceramics with tailored properties.

Mechanistic Aspects of Precursor-to-Ceramic Transformation via Pyrolysis

The conversion of the this compound-derived preceramic polymer into a ceramic material is achieved through pyrolysis, a controlled thermal decomposition process in an inert atmosphere, typically nitrogen or argon. mdpi.com This transformation is a complex, multi-stage process involving significant chemical and structural rearrangements.

The key stages of the precursor-to-ceramic transformation are:

Cross-linking (Curing): Initially, the preceramic polymer is heated to a relatively low temperature (150-300°C). This step completes the condensation reactions, further cross-linking the polymer into a rigid, infusible solid known as a "thermoset." This ensures that the shaped component maintains its form during the high-temperature pyrolysis stage. mdpi.com

Organic-to-Inorganic Transition: As the temperature increases (typically between 400°C and 800°C), the organic side groups (methyl and residual propoxy groups) begin to decompose. This stage is characterized by the cleavage of Si-C and C-H bonds and the evolution of volatile byproducts such as methane, ethane, and other hydrocarbons. mdpi.combibliotekanauki.pl This process results in significant weight loss and volume shrinkage. mdpi.com

Ceramic Network Formation: At higher temperatures (above 800°C and up to 1200°C), the material densifies and rearranges into a stable, amorphous ceramic network. For SiOC, this network consists of interconnected SiOₓC₄₋ₓ tetrahedra. rsc.org For Si-N-C ceramics, the network is composed of SiNₓC₄₋ₓ units. The final product is a dense or porous ceramic whose microstructure and properties are dictated by the initial polymer structure and the pyrolysis conditions. mdpi.com

During pyrolysis, the decomposition of the organic groups leads to the formation of a "free carbon" phase within the amorphous silicon-based matrix. The nature and distribution of this carbon phase are critical in determining the final properties of the ceramic.

Interactive Table: Stages of Pyrolysis for this compound-Derived Precursors

| Temperature Range | Process | Key Events | Evolved Species |

|---|---|---|---|

| 150-300°C | Cross-linking/Curing | Final polycondensation reactions; formation of a rigid thermoset polymer. | Water, Propanol |

| 400-800°C | Organic-Inorganic Conversion | Decomposition of methyl and residual organic groups; significant mass loss. | Methane, Ethane, Propane, other hydrocarbons |

Interfacial Chemistry and Surface Science Involving Methyl Propoxysilane

Adhesion Promotion Mechanisms of Methyl-propoxysilane

The efficacy of silane (B1218182) coupling agents like this compound in enhancing bond strength is attributed to a combination of complex factors, including surface energy, infiltration, and adsorption phenomena at the interface. hengdasilane.com While several theories exist, they collectively describe how these molecules improve the durability and performance of composite materials.

Chemical Bond Theory in Silane Coupling Agent Functionality

The chemical bond theory is one of the most established explanations for the function of silane coupling agents. hengdasilane.com This theory posits that silanes form durable covalent bonds across the interface, chemically uniting dissimilar materials. nih.gov For this compound, this process involves a two-step reaction mechanism:

Hydrolysis: The three propoxy groups (Si-O-C3H7) attached to the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and propanol (B110389) as a byproduct. This hydrolysis step is essential for activating the silane molecule. Water is necessary at the interface for these reactions to occur. specialchem.com

Condensation: The newly formed silanol groups are reactive and can condense in two primary ways:

They can react with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). sinosil.com

They can also react with other silanol groups from adjacent silane molecules, forming a cross-linked polysiloxane network at the interface. specialchem.com

Surface Infiltration, Reversible Equilibrium, and Deformation Layer Theories

Beyond the formation of direct covalent bonds, other physical and mechanical theories contribute to explaining the adhesion-promoting effects of silanes.

Surface Infiltration and Wettability : Silane coupling agents can improve the wetting of the substrate surface by the polymer resin. nih.gov The application of this compound can lower the surface tension, allowing the adhesive or resin to spread more effectively and penetrate into the microscopic pores and irregularities of the substrate surface. This enhanced infiltration leads to better mechanical interlocking between the two phases.

Reversible Equilibrium Theory : This theory suggests that the bonds at the interface are not static but exist in a dynamic equilibrium of breaking and reforming. The presence of a polysiloxane layer, formed from molecules like this compound, can create a more flexible and tougher interphase. This region can absorb and dissipate energy from mechanical and thermal stresses, preventing catastrophic failure at the interface. The hydrolytic stability of the siloxane bonds is a key factor, as water can disrupt these linkages. nih.gov

Deformation Layer Theory : This concept posits that the silane creates a distinct intermediate layer, or "interphase," between the substrate and the polymer matrix. This layer has a modulus of elasticity that is intermediate between the rigid inorganic substrate and the more flexible organic polymer. Such a gradient in mechanical properties allows for a more efficient transfer of stress from the polymer to the substrate, reducing stress concentration at the interface and improving the durability of the bond. nih.gov

Formation of Interpenetrating Polymer Networks (IPNs) at Interfaces

An Interpenetrating Polymer Network (IPN) is a material comprising two or more polymers in network form that are synthesized in juxtaposition and held together by permanent entanglements. eversticks.comresearchgate.net At an interface, silane coupling agents can facilitate the formation of a semi-IPN structure.

The process begins with the hydrolysis and condensation of this compound on the inorganic substrate, forming a rigid, cross-linked polysiloxane network. When an organic polymer matrix is applied, its chains can diffuse into and become physically entangled with this siloxane network before the matrix itself cures or solidifies. nih.gov This molecular-level interlacing creates a diffuse, co-continuous interphase rather than a sharp boundary. eversticks.com

The key advantages of this IPN formation at the interface include:

Enhanced Mechanical Toughness : The entanglement of the polymer chains within the siloxane network provides significant resistance to crack propagation along the interface.

The formation of an IPN is particularly effective in improving the adhesion and toughness of composite materials where the organic and inorganic components are thermodynamically incompatible. nih.gov

Surface Modification Strategies Using this compound

This compound is utilized in various strategies to alter the surface properties of materials, primarily to control hydrophobicity, improve compatibility with polymers, and create a stable foundation for subsequent functionalization.

Covalent Grafting and Immobilization of this compound on Inorganic Substrates (e.g., Silica, Metal Oxides)

Covalent grafting is a common method for permanently modifying inorganic surfaces. nih.gov The process leverages the reactive propoxy groups of this compound to form stable chemical bonds with the substrate. The mechanism is fundamentally the same as described in the Chemical Bond Theory: hydrolysis of the alkoxy groups followed by condensation with surface hydroxyls. nih.govnih.gov

The grafting process can be influenced by several experimental parameters:

Water Availability : A certain amount of surface or atmospheric water is necessary to initiate the hydrolysis of the propoxy groups.

Temperature : Heat treatment after silane application can accelerate the condensation reaction, removing water and alcohol byproducts and promoting the formation of covalent Si-O-Substrate bonds, which can lead to a more durable silane layer. nih.gov

Solvent : The choice of solvent can affect the hydrolysis and condensation rates and the ultimate structure of the grafted layer. nih.gov

Reactive molecular dynamics simulations and experimental studies on similar alkyl-alkoxysilanes show that these molecules can form a monolayer on hydroxylated silica surfaces. escholarship.org The resulting surface, terminated by methyl groups, exhibits a significant change in properties, most notably an increase in hydrophobicity (water repellency). gelest.com This is a direct consequence of replacing the polar, hydrophilic hydroxyl groups of the substrate with the non-polar, hydrophobic methyl groups of the silane.

Influence of Silane Layer Formation on Interfacial Bonding and Interphase Design

The thickness and density of the silane layer are critical. Applying too much silane can lead to the formation of thick, brittle, and loosely attached oligomeric layers on top of the covalently bonded monolayer. nih.gov These excess layers can create a weak boundary that is prone to failure, thereby reducing bond strength. nih.gov Conversely, a well-formed monolayer or a thin, cross-linked network provides the most effective adhesion.

The characteristics of the interphase created by this compound are primarily defined by the methyl group. The table below compares the expected interphase properties for different organofunctional groups.

| Silane Functional Group (R-) | Example Silane | Interphase Characteristics | Primary Interaction with Polymer Matrix | Typical Compatible Polymers |

|---|---|---|---|---|

| Methyl- | This compound | Non-polar, Hydrophobic, Low Surface Energy | van der Waals forces, Physical Entanglement | Polyolefins (e.g., Polyethylene (B3416737), Polypropylene), Silicones |

| Amino- | Aminopropyl-triethoxysilane | Polar, Hydrophilic, Reactive | Covalent bonding, Hydrogen bonding | Epoxies, Phenolics, Polyamides, Polyurethanes |

| Epoxy- | Glycidoxypropyl-trimethoxysilane | Polar, Reactive | Covalent bonding (ring-opening) | Epoxies, Amines, Carboxylic acid-containing polymers |

| Methacryloxy- | Methacryloxypropyl-trimethoxysilane | Non-polar, Reactive (via radical polymerization) | Covalent bonding (grafting) | Acrylics, Polyesters, Styrenics |

By design, the this compound interphase is chemically inert. This makes it an effective choice for applications where the primary goal is to create a hydrophobic barrier or to improve compatibility with non-polar polymers like polyethylene or polypropylene (B1209903) through physical interactions rather than chemical reactions. mdpi.com The design of the interphase is therefore a critical step in tailoring the macroscopic properties of composite materials for specific applications. bohrium.com

Interfacial Reinforcement in Polymer Composites

Impact on Mechanical Properties and Degradation Resistance of Composites

By improving the interfacial adhesion between the filler and the polymer matrix, this compound is anticipated to enhance the mechanical properties of the resulting composite. Better stress transfer from the polymer matrix to the reinforcing filler should lead to improvements in tensile strength, flexural modulus, and impact strength. Furthermore, a well-bonded interface can enhance the composite's resistance to environmental degradation. By minimizing voids and improving adhesion at the interface, the ingress of moisture and other detrimental substances can be reduced, thereby slowing down degradation processes that can compromise the material's long-term performance. Despite these expected benefits, detailed research findings and specific data tables illustrating the impact of this compound on the mechanical properties and degradation resistance of various polymer composites are not extensively documented in scientific literature.

Formation and Characteristics of Protective and Functional Coatings Derived from this compound

This compound can be utilized as a precursor for the formation of protective siloxane coatings on various substrates. The process generally involves the hydrolysis of the propoxy groups to silanols, followed by a condensation reaction where the silanol groups react with each other to form a cross-linked siloxane (Si-O-Si) network. This network forms a durable film on the substrate, providing protective properties.

Development of Durable Siloxane Films for Surface Protection

The siloxane films derived from this compound are expected to exhibit good thermal stability and chemical resistance, characteristic of siloxane materials. The presence of the methyl group would impart hydrophobic (water-repellent) properties to the coating. These coatings can be applied to various surfaces to protect against moisture, corrosion, and weathering. The thickness and density of the film, which are critical for its protective efficacy, can be controlled by the reaction conditions such as water concentration, catalyst, and curing temperature. However, specific research detailing the formulation and performance of durable siloxane films derived solely from this compound for surface protection is not widely available.

Crosslinking Phenomena and Network Formation in this compound Derived Coatings

The formation of a durable coating from this compound is dependent on the extent of the crosslinking reactions. As a tri-functional silane, methyltripropoxysilane (B1582021) can form a three-dimensional network upon hydrolysis and condensation. The degree of crosslinking is influenced by factors such as the pH of the solution, the presence of catalysts, and the curing conditions. A higher degree of crosslinking generally leads to a harder, more durable, and more chemically resistant coating. The kinetics of these reactions for this compound would be expected to follow general models for alkoxysilane hydrolysis and condensation, but specific studies detailing the crosslinking phenomena and network formation for coatings derived from this particular silane are not extensively reported.

Note on the Availability of Research:

Computational and Theoretical Studies on Methyl Propoxysilane Systems

Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reaction Path Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock methods, are employed to elucidate the fundamental properties of the methyl-propoxysilane molecule and its reactions. ucl.ac.uk These calculations can accurately predict molecular geometries, including bond lengths and angles, as well as electronic properties like charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO).

This information is vital for understanding the molecule's reactivity. For instance, the calculated partial charges on the silicon and oxygen atoms can indicate the susceptibility of the Si-O bond to hydrolysis, a critical first step in the silanization process. gelest.com Theoretical studies on related alkoxysilanes investigate the influence of different alkoxy groups on reaction mechanisms. ucl.ac.uk

Furthermore, quantum chemical methods are used to map the potential energy surface for key reactions, such as hydrolysis and condensation. ucl.ac.ukresearchgate.net By calculating the energy barriers (activation energies) for these reaction pathways, researchers can predict reaction kinetics. researchgate.net For example, theoretical studies can determine the activation energy for the hydrolysis of the propoxy groups and the subsequent condensation of the resulting silanols to form siloxane bonds (Si-O-Si).

Table 1: Representative Calculated Properties for Alkoxysilanes from Theoretical Studies (Note: Data are representative examples from studies on similar silane (B1218182) systems and illustrate the type of information obtained from quantum chemical calculations.)

| Property | Description | Typical Calculated Value/Finding | Reference |

| Si-O Bond Length | The distance between the silicon atom and the oxygen atom of the propoxy group. | ~1.64 Å | mdpi.com |

| Hydrolysis Reaction | The reaction of the alkoxysilane with water to form a silanol (B1196071) and propanol (B110389). | Energetically favorable process. | gelest.com |

| Condensation Reaction | The reaction between two silanol groups to form a siloxane bond and water. | Activation energy is a key factor in network formation speed. | researchgate.net |

| Epoxy Ring Opening | In functional silanes, other reactions can occur simultaneously with hydrolysis and condensation. | Activation energy for this process can be estimated (e.g., 68.4 kJ/mol for γ-GPS). | researchgate.net |

These calculations provide a foundational understanding of how the structure of this compound dictates its chemical behavior.

Molecular Dynamics Simulations of Polymerization Processes and Network Formation from this compound Precursors

While quantum chemistry is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are used to model the collective behavior of many molecules over time. MD simulations are essential for understanding how individual this compound molecules hydrolyze and condense to form complex, cross-linked polymer networks on a substrate. mdpi.comsemanticscholar.org

In a typical MD simulation of this process, a simulation box is created containing this compound molecules, water, and often a substrate surface. mdpi.com The interactions between atoms are described by a force field, such as CVFF or COMPASS. mdpi.com The simulation then proceeds by solving Newton's equations of motion for each atom, allowing researchers to observe the system's evolution over time, typically on the nanosecond scale. semanticscholar.orgmdpi.com

These simulations can track the progress of hydrolysis and condensation reactions, leading to the formation of oligomers and eventually a large siloxane network. google.com Key parameters that can be extracted from these simulations include:

Degree of Condensation: The percentage of silanol groups that have reacted to form siloxane bonds. mdpi.com

Network Structure: The topology of the resulting polymer network, including the distribution of chain lengths, ring sizes, and cross-link density. mdpi.comjaist.ac.jp

Molecular Weight Distribution: The range and average molecular weight of the oligomers and polymers formed during the process. researchgate.net

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used, where the reacting molecules are treated with high-accuracy quantum mechanics, while the surrounding solvent and polymer are treated with computationally less expensive molecular mechanics. mdpi.com This approach provides an accurate description of the chemical reactions within a realistic, large-scale environment.

Table 2: Typical Parameters for Molecular Dynamics Simulations of Silane Polymerization (Note: These parameters are based on published simulations of similar silane and polymer systems.)

| Parameter | Description | Typical Value/Method | Reference(s) |

| Force Field | A set of equations and parameters describing the potential energy of the system. | CVFF, COMPASS, PCFF | mdpi.comnih.gov |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) | semanticscholar.orgmdpi.com |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) | mdpi.com |

| Simulation Time | The duration of the simulation, determining the extent of processes that can be observed. | Nanoseconds (ns) | semanticscholar.org |

| System Size | The number of atoms or molecules in the simulation box. | Thousands to hundreds of thousands of atoms | nih.gov |

MD simulations bridge the gap between single-molecule reactivity and the macroscopic properties of the final modified surface.

Prediction of Interfacial Interactions and Adhesion Properties in this compound Modified Systems

A primary function of this compound is to act as a coupling agent, improving adhesion between an inorganic substrate (like glass or metal) and an organic polymer matrix. researchgate.net Computational methods are invaluable for predicting and understanding the interactions at this interface.

MD simulations are particularly well-suited for this purpose. By constructing a model of a substrate (e.g., a silica (B1680970) surface with surface silanol groups) and a layer of cured this compound, it is possible to calculate the binding energy between the two. semanticscholar.org This binding energy is a direct measure of the adhesion strength. The simulations can reveal how the silane molecules orient themselves on the surface and how the methyl and propyl groups affect the packing and properties of the resulting film.

The simulations can elucidate the nature of the interfacial bonding, which typically involves:

Covalent Bonds: Formation of strong Si-O-Substrate bonds. gelest.com

Hydrogen Bonds: Interactions between residual silanol groups on the silane network and the substrate. researchgate.net

These models can also predict how the interface will behave in different environments, for example, by introducing water molecules into the simulation to study the effect of humidity on adhesion strength. nist.gov Furthermore, theoretical calculations can predict the surface energy of the modified substrate, which is a key parameter determining its wettability and compatibility with a polymer overcoat. gelest.com The presence of the methyl group is expected to create a more hydrophobic, lower-energy surface compared to a purely silanol-terminated one. gelest.com

Table 3: Interfacial Properties Predicted by Computational Models for Silane-Modified Systems

| Property | Description | Method of Prediction | Reference |

| Binding Energy | The energy released when the silane layer adheres to the substrate; a measure of adhesion strength. | Molecular Dynamics (MD) Simulation | semanticscholar.org |

| Interfacial Structure | The arrangement and orientation of silane molecules at the substrate interface. | Molecular Dynamics (MD) Simulation | nist.govucl.ac.uk |

| Work of Adhesion | The theoretical work required to separate the polymer from the substrate. | Fracture Mechanics Models, MD Simulation | nist.gov |

| Surface Energy/Wettability | The excess energy at the surface, which determines properties like hydrophobicity. | MD Simulation, Contact Angle Calculation | gelest.com |

By predicting these properties, computational studies can guide the selection of silanes for specific applications and help optimize surface treatment processes.

Development of Structure-Reactivity and Structure-Functionality Relationships from Theoretical Models

A major goal of computational modeling is to establish clear relationships between the molecular structure of a compound and its ultimate performance. For this compound, this involves linking its chemical structure to its reactivity (e.g., hydrolysis rate) and its functionality (e.g., adhesion promotion, hydrophobicity). nih.govdtic.mil

Theoretical models can generate quantitative structure-property relationships (QSPRs). By systematically performing calculations on a series of related silane molecules (e.g., varying the alkyl group or the alkoxy group), researchers can build models that predict key properties. For example, experimental studies on different alkoxysilanes show that the size and number of alkoxy groups can significantly impact the activity and stereospecificity of catalytic systems in polymerization. researchgate.net Theoretical models can explain this by calculating how these structural changes affect the energetics of catalyst-silane interaction or the stability of reaction intermediates. nih.govacs.org

Key relationships that can be developed for this compound systems include:

Structure-Reactivity: How the methyl and propoxy groups influence the rates of hydrolysis and condensation compared to other silanes like methyltrimethoxysilane (B3422404) or methyltriethoxysilane. researchgate.net Computational models predict this by calculating the activation energies for these reactions.

Structure-Functionality: How the final network structure, which is a result of the precursor's chemistry, determines macroscopic properties. For example, the degree of cross-linking, calculated from MD simulations, can be correlated with the mechanical stiffness of the resulting film. osti.govosti.gov Similarly, the orientation and density of methyl groups at the surface, predicted by MD, can be directly related to the measured hydrophobicity and contact angle.

These theoretical models, validated by experimental data, provide a powerful predictive framework for designing silane-based materials with tailored properties for advanced applications. osti.gov

Future Research Directions and Emerging Applications of Methyl Propoxysilane

Development of Novel Synthetic Routes for Methyl-propoxysilane Analogues with Enhanced Functionality

The synthesis of new this compound analogues with tailored properties is a critical area of ongoing research. Scientists are exploring innovative synthetic pathways to introduce diverse functional groups into the silane (B1218182) structure, thereby expanding its utility.

One promising approach involves the Piers-Rubinsztajn reaction, which facilitates the direct coupling of alkoxysilanes with hydrosilanes. mcmaster.ca This method offers an efficient route to creating well-defined silicones and avoids harsh acidic or basic conditions. mcmaster.ca Researchers are investigating the use of this reaction to produce functionalized silicones that can be used in subsequent organic transformations, such as the creation of azido (B1232118) derivatives for tethering to other polymers like poly(oxyethylene) (PEG). mcmaster.ca

Another area of focus is the synthesis of steroid-like analogues of various chemical inhibitors, where this compound derivatives could play a role as building blocks. uni-muenchen.de For instance, synthetic strategies for creating complex molecules like ent-progesterone and its intermediates could be adapted to incorporate silane functionalities, leading to novel compounds with unique biological or material properties. google.com The development of seco-steroidal analogues with aromatic or aliphatic bridges also presents an opportunity for incorporating this compound derivatives to create new molecular architectures. uni-muenchen.de

Furthermore, research into the synthesis of block copolymers using living anionic polymerization (LAP) is exploring the use of DPE (1,1-diphenylethylene) derivatives to prevent side reactions. mdpi.com This technique could be applied to the polymerization of styrene (B11656) derivatives bearing alkoxysilyl groups, including those derived from this compound, to create well-defined functionalized polymers. mdpi.com

Table 1: Examples of Synthetic Strategies for Novel Silane Analogues

| Synthetic Strategy | Description | Potential Application of Analogues |

| Piers-Rubinsztajn Reaction | Direct coupling of alkoxysilanes and hydrosilanes. mcmaster.ca | Creation of well-defined functional silicones for further modification. mcmaster.ca |

| Steroid Analogue Synthesis | Incorporation of silane functionalities into steroid-like molecular structures. uni-muenchen.degoogle.com | Development of new materials with unique biological or chemical properties. uni-muenchen.de |

| Living Anionic Polymerization (LAP) | Use of DPE derivatives to control polymerization of functionalized monomers. mdpi.com | Synthesis of well-defined block copolymers with tailored properties. mdpi.com |

Tailoring this compound Reactivity for Precision Material Design and Architectures

The ability to precisely control the reactivity of this compound is fundamental to designing advanced materials with specific architectures and properties. Research in this area is focused on understanding and manipulating the hydrolysis and condensation reactions of alkoxysilanes.

The hydrolysis of this compound, where the propoxy groups react with water to form silanol (B1196071) groups (Si-OH), is a key step in the formation of siloxane networks (-Si-O-Si-). scispace.com The rate of this hydrolysis can be influenced by factors such as pH and the presence of catalysts. researchgate.net By controlling the hydrolysis conditions, researchers can tailor the structure of the resulting polysiloxane, from linear chains to highly cross-linked three-dimensional networks. researchgate.net

The subsequent condensation of these silanol groups, either with each other or with hydroxyl groups on a substrate surface, leads to the formation of durable covalent bonds. scispace.com This reactivity is harnessed in the design of coatings, adhesives, and composite materials. For example, in the creation of self-lubricating silicone elastomers, the competitive reaction kinetics between different alkoxysilane crosslinkers, such as tetra(propoxy)silane and tetra(oleyloxy)silane, are crucial in determining the final properties of the material. bohrium.com

Furthermore, the reactivity of this compound can be tailored by modifying the organic substituent (the methyl group). While the methyl group itself is relatively inert, the development of synthetic routes to introduce reactive functional groups opens up possibilities for post-synthesis modification and the creation of materials with dynamic properties. nih.gov

Sustainable and Environmentally Benign Processing of this compound in Industrial Applications

The shift towards green chemistry is driving research into sustainable and environmentally friendly methods for processing this compound and other silanes. A key focus is the reduction or elimination of volatile organic compounds (VOCs) and the use of less hazardous catalysts and solvents.

Traditional silane processing often involves organic solvents. researchgate.net The development of water-borne silane systems is a significant step towards more sustainable practices. researchgate.net These systems utilize water as the solvent for the hydrolysis of alkoxysilanes, minimizing the release of VOCs. researchgate.net Research is ongoing to optimize the stability and reactivity of silanes in aqueous solutions.

The use of biocatalysts, such as enzymes, for silane polymerization is another promising area. While still in the early stages of exploration for this compound specifically, biocatalysis offers the potential for highly selective and efficient reactions under mild conditions, reducing energy consumption and the need for harsh chemical catalysts.

In the context of material synthesis, the development of "green" synthesis routes for materials like MCM-41 and SBA-15 silica (B1680970), which can be modified with silanes, points towards a more sustainable future. acs.org These methods may utilize waste materials or less toxic reagents. acs.org The goal is to develop industrial processes that are not only economically viable but also have a minimal environmental footprint.

Integration of this compound into Advanced Multifunctional Hybrid Systems and Nanomaterials

The unique ability of this compound to bridge organic and inorganic materials makes it a valuable component in the development of advanced multifunctional hybrid systems and nanomaterials. gelest.com

In the realm of nanomaterials, this compound and its analogues can be used to functionalize the surface of nanoparticles, such as silicon dioxide nanoparticles. alfa-chemistry.com This surface modification can improve the dispersion of nanoparticles in a polymer matrix, leading to nanocomposites with enhanced mechanical, thermal, or optical properties. google.com For instance, silanes are used to treat fillers in rubber composites to improve reinforcement. researchgate.net

This compound also plays a role in the creation of hybrid materials through the sol-gel process. trea.com In this process, the hydrolysis and condensation of silane precursors lead to the formation of a solid matrix in which organic molecules can be incorporated. trea.com This allows for the creation of functionalized materials with high thermal and mechanical stability, suitable for applications such as coatings and sensors. trea.com

The development of slippery liquid-infused porous surfaces (SLIPS) is another area where this compound can be utilized. ucl.ac.uk By creating a nanostructured surface using silanes and then infusing it with a lubricant, it is possible to create highly liquid-repellent and self-healing coatings for applications ranging from anti-fouling surfaces to biomedical devices. ucl.ac.uk

Table 2: Applications of this compound in Hybrid Systems

| Application Area | Role of this compound | Example |

| Nanocomposites | Surface modification of nanoparticles for improved dispersion and bonding. researchgate.netgoogle.com | Silane-treated silica fillers in rubber to enhance mechanical properties. researchgate.net |

| Sol-Gel Materials | Formation of a hybrid organic-inorganic matrix. trea.com | Creation of functionalized coatings with high stability. trea.com |

| Liquid-Repellent Surfaces | Creation of nanostructured surfaces for lubricant infusion. ucl.ac.uk | Development of self-healing, anti-fouling coatings. ucl.ac.uk |

Exploration of New Application Domains Based on Fundamental this compound Chemistry

The fundamental chemistry of this compound, particularly its hydrolysis and condensation reactions, provides a foundation for exploring entirely new application domains.

One such area is in the field of biomedical engineering. The biocompatibility of polysiloxanes makes them suitable for a variety of medical devices. researchgate.netnih.gov Research into self-lubricating silicone elastomers, which can be produced using propoxysilanes, could lead to improved catheters and other medical implants with reduced friction and lower risk of microbial film formation. bohrium.com The ability to tailor the release of molecules from a silicone matrix also opens up possibilities for drug delivery systems. bohrium.com

In the electronics industry, the dielectric properties of polysiloxanes are of interest for the development of insulating materials and coatings for electronic components. lookchem.com The synthesis of novel silicone resins with low dielectric constants is an active area of research where this compound derivatives could find use. researchgate.net

Furthermore, the use of silanols, derived from the hydrolysis of alkoxysilanes, as molecular catalysts is an emerging field. acs.org Recent studies have shown that certain triarylsilanols can catalyze direct amidation reactions, a fundamental process in organic synthesis. acs.org This suggests that derivatives of this compound could be developed into novel catalysts for a range of chemical transformations.

The continued exploration of the fundamental reactivity and properties of this compound is certain to uncover even more innovative applications in the years to come, solidifying its role as a versatile building block in modern materials science.

Q & A

Q. How should contradictory thermal degradation profiles of this compound be addressed in a manuscript?

- Methodological Answer : Perform thermogravimetric analysis (TGA) with controlled heating rates and replicate across multiple instruments. Use multivariate analysis (e.g., PCA) to isolate instrumental vs. sample variability. Discuss limitations in the discussion section, proposing follow-up studies (e.g., in situ TEM) to resolve ambiguities .

Q. What statistical approaches are appropriate for dose-response studies involving this compound in biological assays?